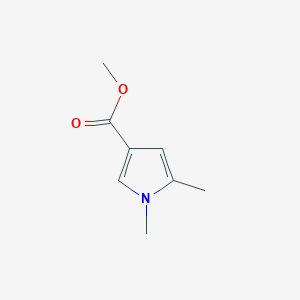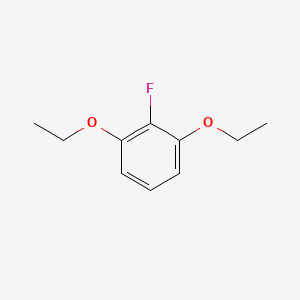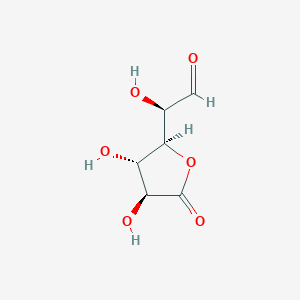
(R)-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups and a tetrahydrofuran ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde typically involves multi-step organic reactions. One common method includes the use of Diels-Alder reactions followed by oxidation and reduction steps to introduce the necessary functional groups. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the yield and purity of the final product. Optimization of reaction conditions, including solvent choice and reaction time, is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, including ethers and esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound is studied for its potential role in metabolic pathways. Its interactions with enzymes and other biomolecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde is investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in areas such as cancer and neurodegenerative diseases.
Industry
Industrially, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Wirkmechanismus
The mechanism of action of ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxypropanoic acid
- ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxybutanal
Uniqueness
What sets ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde apart from similar compounds is its specific stereochemistry and functional groups. These features contribute to its unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H8O6 |
|---|---|
Molekulargewicht |
176.12 g/mol |
IUPAC-Name |
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3-,4-,5+/m0/s1 |
InChI-Schlüssel |
UYUXSRADSPPKRZ-NEEWWZBLSA-N |
Isomerische SMILES |
C(=O)[C@@H]([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O |
Kanonische SMILES |
C(=O)C(C1C(C(C(=O)O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12862096.png)

![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)
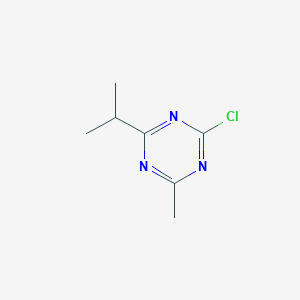
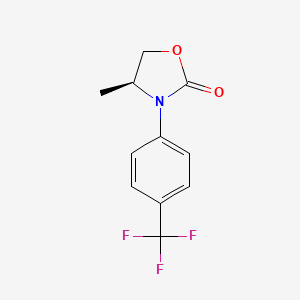
![4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile](/img/structure/B12862117.png)
![4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862126.png)

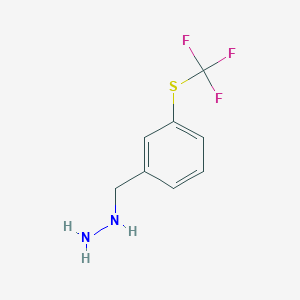
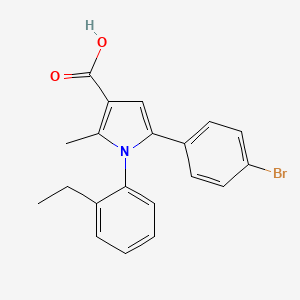
![2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)
